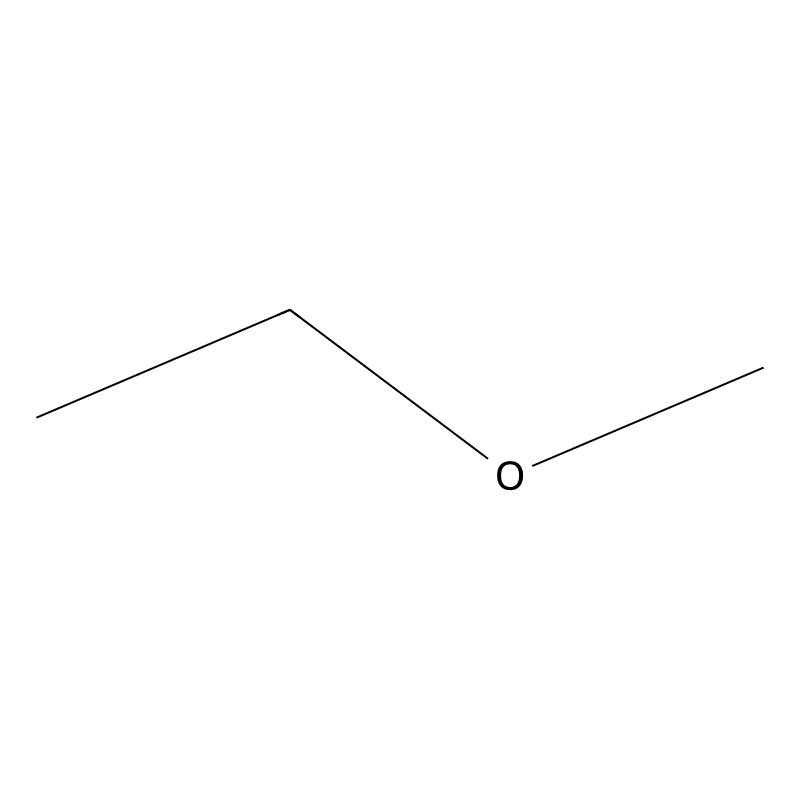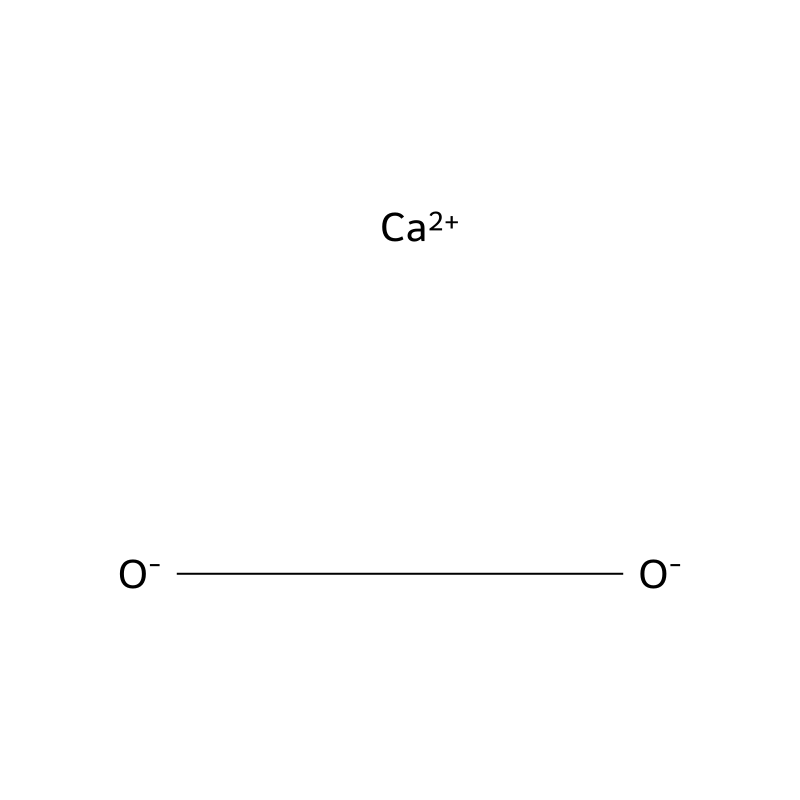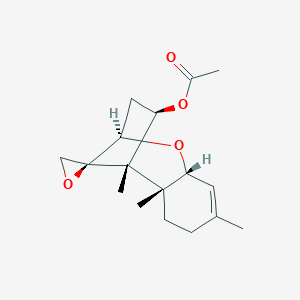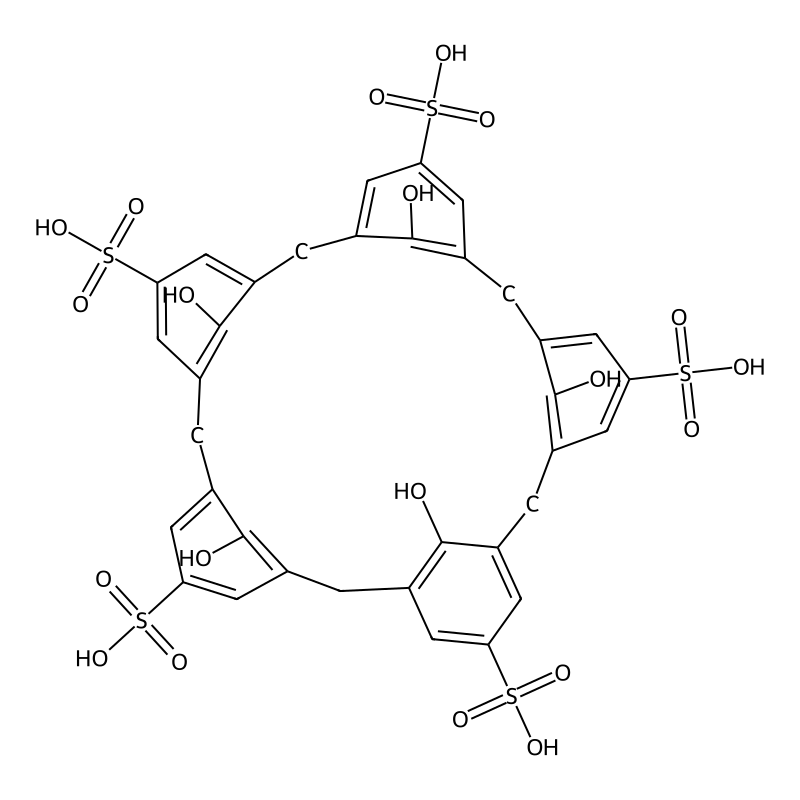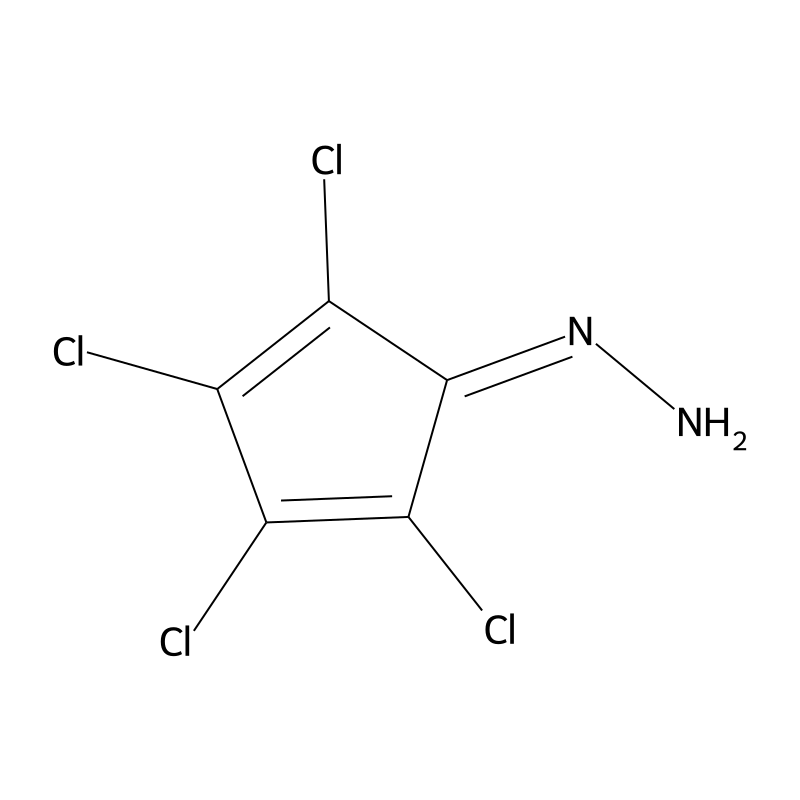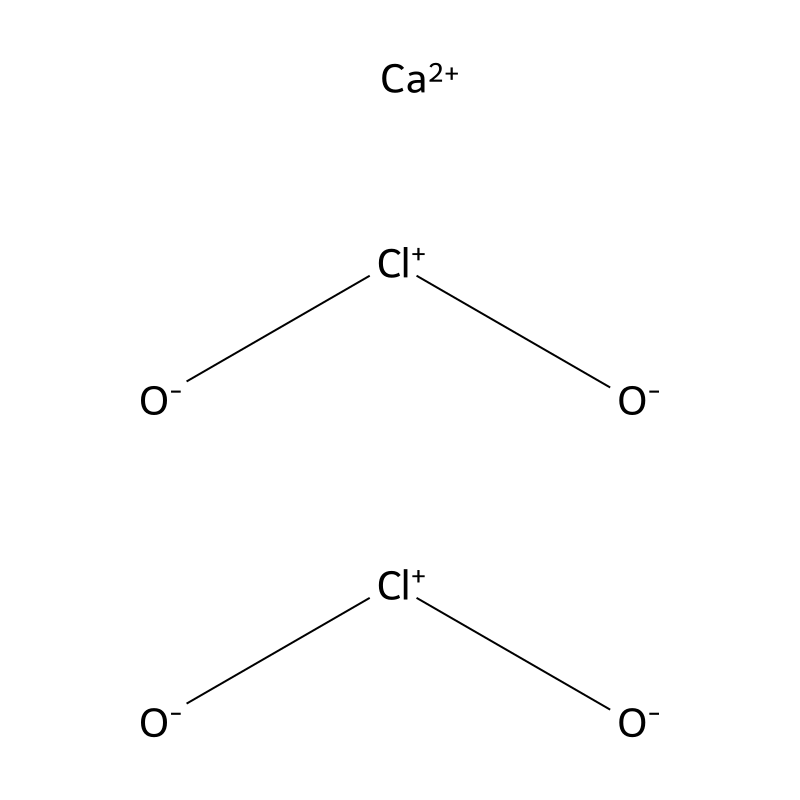Dihydropyridine
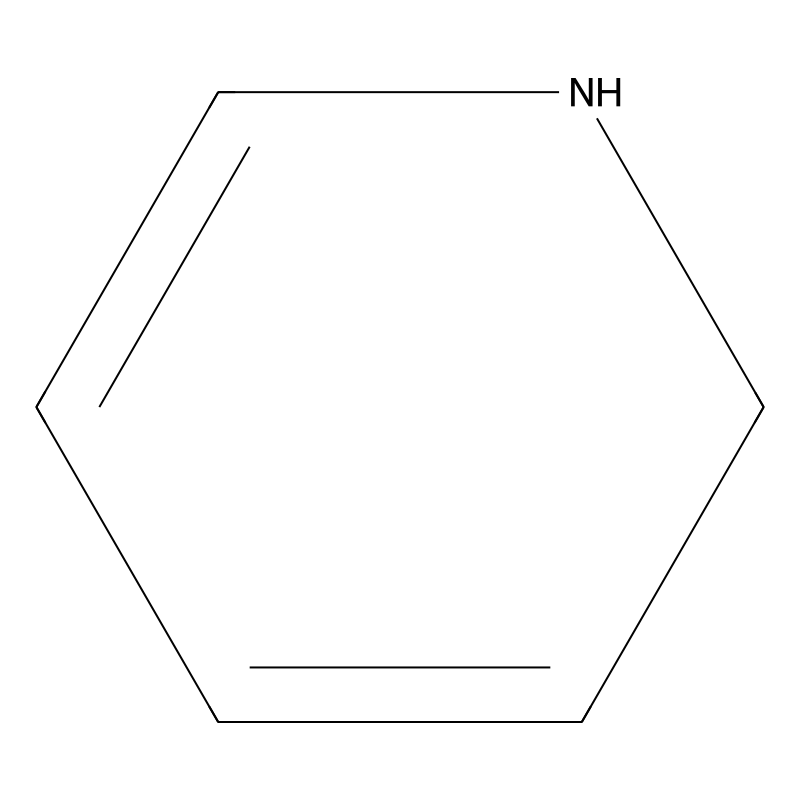
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Dihydropyridine is a class of organic compounds characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, specifically featuring two hydrogen atoms at positions 1 and 4. The most studied member of this class is 1,4-dihydropyridine, which has garnered significant interest due to its diverse biological activities and applications in medicinal chemistry. Dihydropyridines are known for their ability to undergo oxidation to form pyridine derivatives, making them valuable intermediates in organic synthesis.
Dihydropyridines exhibit a range of biological activities, particularly as antioxidants and calcium channel blockers. They are recognized for their ability to scavenge reactive oxygen species and lipid free radicals, thus playing a protective role against oxidative stress . Additionally, certain dihydropyridine derivatives have been shown to possess antihypertensive properties by acting as calcium channel blockers, which help regulate blood pressure by inhibiting calcium influx into vascular smooth muscle cells.
Several synthesis methods for dihydropyridines have been developed:
- Hantzsch Reaction: This multi-component reaction involves the condensation of an aldehyde with two equivalents of a β-ketoester and ammonia, followed by oxidation .
- One-Pot Synthesis: Recent advancements have introduced one-pot methods utilizing various catalysts such as ionic liquids and nanoparticles to enhance yield and reduce reaction times .
- Multicomponent Reactions: These approaches allow for the simultaneous formation of multiple bonds, leading to complex dihydropyridine structures in fewer steps .
Dihydropyridines have numerous applications across different fields:
- Pharmaceuticals: They are used as intermediates in the synthesis of antihypertensive agents and other therapeutic compounds.
- Agriculture: Certain dihydropyridine derivatives exhibit insecticidal properties, making them useful in pest control.
- Materials Science: Dihydropyridines are explored for their potential in developing new materials with unique electronic properties.
Studies on dihydropyridines often focus on their interactions with biological systems. For example, research has shown that these compounds can modulate oxidative stress pathways and influence lipid peroxidation processes. Their ability to donate hydrogen atoms makes them effective in redox reactions, which is crucial for their antioxidant activity . Furthermore, interaction studies involving metal ions have revealed how dihydropyridines can facilitate electron transfer processes, enhancing their therapeutic efficacy.
Dihydropyridines share structural similarities with several other compounds. Notable comparisons include:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| 1,2-Dihydropyridine | Six-membered ring | Different hydrogen positioning affects reactivity |
| Pyridine | Aromatic nitrogen ring | Fully oxidized form of dihydropyridine |
| 1,4-Dihydronicotinamide | Dihydropyridine derivative | Exhibits enhanced biological activity |
| Nicotinamide | Amide derivative | Related to metabolic pathways |
The uniqueness of dihydropyridines lies in their redox properties and ability to act as hydrogen donors, distinguishing them from other nitrogen-containing heterocycles like pyridine and nicotinamide.
